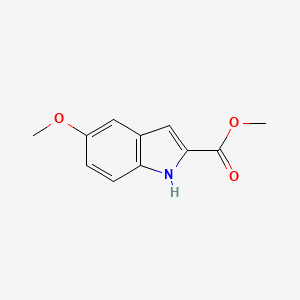

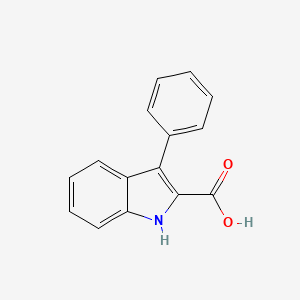

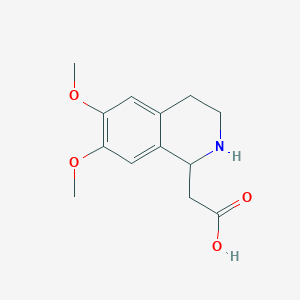

N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide, also known as NMF-2, is a small molecule that was first synthesized in the early 2000s. It is a derivative of the natural product 5-methylfuran-2-carboxylic acid and is found in many plants, including the Chinese medicinal herb Gynostemma pentaphyllum. NMF-2 has attracted much attention in recent years due to its wide range of biological activities, including anti-inflammatory, anti-diabetic, and anti-cancer effects. We will also discuss potential future directions for NMF-2 research.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Significance

N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide has been studied for its synthesis methods and structural significance. It features distinct structural characteristics often found in c-Met inhibitors, including a '5 atoms regulation' and a long chain capable of forming hydrogen bonds, typically containing hydrogen, nitrogen, and oxygen atoms. A high yield synthetic route for this compound has been developed, involving reduction and nucleophilic substitution reactions (Chu et al., 2021).

Quantum-Chemical Calculations

The compound has been a subject of quantum-chemical calculations, particularly in studying its conformers' energies of formation, enthalpies, and entropies. These studies are crucial in predicting the structure and properties of solvated structures, which can be instrumental in understanding the compound's behavior in various environments (Volod’kin et al., 2013).

Antiallergic Activity

Research has been conducted on the antiallergic activity of related compounds, which can provide insights into the potential applications of N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide in this field. The synthesis of similar compounds and their efficacy in antiallergic tests suggest a relationship between their structure and antiallergic activity (Ford et al., 1986).

Antimicrobial Potential

Several studies have focused on the antimicrobial potential of compounds structurally similar to N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide. These studies offer insights into how modifications in the structure can impact antimicrobial effectiveness, indicating a potential area of application for N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide (Bąk et al., 2020).

Antimycobacterial and Antibacterial Activity

Compounds related to N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide have shown promising results in combating bacterial strains, including methicillin-resistant Staphylococcus aureus and Mycobacterium tuberculosis, suggesting potential use in treating bacterial infections (Goněc et al., 2015).

Enzyme Inhibition

The compound and its derivatives have been evaluated for their enzyme inhibition activity. Such studies are critical in understanding the compound's potential therapeutic applications, particularly in targeting specific enzymes for disease treatment or management (Abbasi et al., 2014).

Eigenschaften

IUPAC Name |

N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-8-5-6-11(16-8)12(15)13-9-3-2-4-10(14)7-9/h2-7,14H,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCCQIHGQRRLHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)NC2=CC(=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358110 |

Source

|

| Record name | N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide | |

CAS RN |

423730-64-7 |

Source

|

| Record name | N-(3-hydroxyphenyl)-5-methylfuran-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B1362060.png)